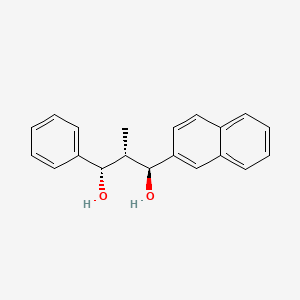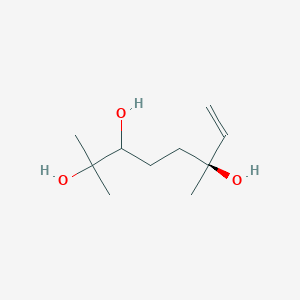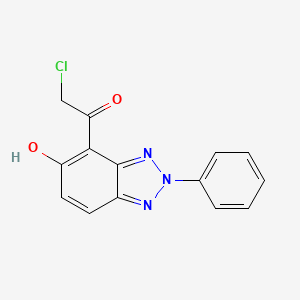![molecular formula C12H23ClN2O2 B14186599 tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate CAS No. 857637-30-0](/img/structure/B14186599.png)
tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a chlorinated ethyl chain. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloropiperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydride and potassium carbonate. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated ethyl chain can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (2-(4-oxopiperidin-1-yl)ethyl)carbamate
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate is unique due to the presence of the chlorinated ethyl chain, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and enhances its utility in scientific research .
Propriétés
Numéro CAS |
857637-30-0 |
|---|---|
Formule moléculaire |
C12H23ClN2O2 |
Poids moléculaire |
262.77 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-chloropiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H23ClN2O2/c1-12(2,3)17-11(16)14-6-9-15-7-4-10(13)5-8-15/h10H,4-9H2,1-3H3,(H,14,16) |
Clé InChI |
SSEIHHGWJJXZIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN1CCC(CC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)
![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)



![[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14186550.png)
![L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-](/img/structure/B14186551.png)
![9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14186552.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide](/img/structure/B14186560.png)
![1,2,4-Thiadiazole, 5-[(6,6-difluoro-5-hexenyl)thio]-](/img/structure/B14186568.png)
![1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile](/img/structure/B14186587.png)

